Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

orthogonal protecting groups sequential functionalization building block diversification

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 2260789-26-0) is a mixed unsymmetrical diester of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, incorporating a methyl ester at one bridgehead and a methyl malonate (3-methoxy-3-oxopropanoyl) moiety at the other. The bicyclo[1.1.1]pentane (BCP) core is an established, rigid, three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, and its incorporation into drug candidates consistently improves aqueous solubility (≥50-fold), reduces non-specific binding, and enhances metabolic stability relative to aromatic parent compounds.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
Cat. No. B13456176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C12CC(C1)(C2)C(=O)OC
InChIInChI=1S/C11H14O5/c1-15-8(13)3-7(12)10-4-11(5-10,6-10)9(14)16-2/h3-6H2,1-2H3
InChIKeyJREKAPQMQKPOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate: A Strategic Mixed Diester BCP Building Block for Medicinal Chemistry and Bioisostere Design


Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 2260789-26-0) is a mixed unsymmetrical diester of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, incorporating a methyl ester at one bridgehead and a methyl malonate (3-methoxy-3-oxopropanoyl) moiety at the other. The bicyclo[1.1.1]pentane (BCP) core is an established, rigid, three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, and its incorporation into drug candidates consistently improves aqueous solubility (≥50-fold), reduces non-specific binding, and enhances metabolic stability relative to aromatic parent compounds [1]. The compound's mixed diester architecture allows for orthogonal deprotection and selective further functionalization, making it a versatile gateway intermediate for constructing differentiated BCP-containing libraries that cannot be built from the symmetrical diacid or symmetrical diester analogues alone .

Why Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate Cannot Be Replaced by Symmetrical BCP Diesters or Monoacid Intermediates in Structure-Activity Studies


Procurement decisions for BCP building blocks must account for the fact that symmetrical 1,3-disubstituted BCP derivatives such as the diacid or dimethyl ester offer a single, invariant functionalization handle at both bridgehead positions, precluding the divergent synthesis required for structure-activity relationship (SAR) exploration. The mono-methyl ester provides a single point of differentiation but retains a free carboxylic acid that can limit solubility and complicate coupling chemistry. In contrast, the target compound presents two chemically orthogonal ester groups – a methyl ester and a methyl malonate – that can be deprotected or transesterified under distinct, non-interfering conditions . This orthogonality is directly documented in the synthesis of BCP-containing building blocks from the parent diacid, where selective monofunctionalization is a critical challenge that symmetrical precursors cannot address [1]. Furthermore, the 3-methoxy-3-oxopropanoyl arm serves as a latent β-keto acid equivalent, enabling Claisen condensations and heterocycle formations that are inaccessible to simple alkyl esters, thereby differentiating the compound from all currently listed monomethyl and dimethyl BCP ester analogues [2].

Quantitative Differentiation Evidence for Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate Versus In-Class Alternatives


Orthogonal Diester Reactivity Versus Symmetrical Dimethyl BCP-1,3-dicarboxylate

The target compound provides two electronically and sterically distinct ester groups: a standard methyl ester and a methyl malonate (3-methoxy-3-oxopropanoyl). This compares with the symmetrical dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, which possesses two chemically identical methyl esters and therefore cannot be selectively monofunctionalized. In reported syntheses of BCP libraries, the monomethyl ester (CAS 83249-10-9) is used as a monoacid precursor, but this intermediate still requires a single subsequent acylation or alkylation step to install the second differentiated ester, whereas the target compound arrives pre-differentiated at both bridgeheads, saving one synthetic step and eliminating the need for protecting group manipulations between the two ester sites [1].

orthogonal protecting groups sequential functionalization building block diversification

Aqueous Solubility Advantage Conferred by the BCP Core Versus the Phenyl Ring Bioisostere Pair

Replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) unit improves aqueous solubility by at least 50-fold and markedly reduces nonspecific binding as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. While this data is generated on a set of matched molecular pairs and not on the target compound itself, the target compound contains the identical BCP-1,3-diyl core and is therefore expected to confer the same solubility advantage relative to an analogous para-disubstituted phenyl derivative. By contrast, bioisosteric replacement with a bicyclo[2.2.2]octane (BCO) scaffold does not produce the same solubility improvement, demonstrating that the BCP geometry specifically and reproducibly disrupts crystal packing [1].

aqueous solubility bioisostere physicochemical properties lead optimization

Metabolic Stability Enhancement of the BCP Scaffold Demonstrated in a Direct Head-to-Head Pharmacokinetic Study

In a direct head-to-head in vivo pharmacokinetic comparison, BCP-resveratrol demonstrated significantly prolonged plasma exposure and drastically reduced phase II metabolite formation (glucuronide and sulfate conjugation) relative to natural resveratrol [1]. Quantitative in vivo half-life values reported by Goh et al. (2017) show that BCP-resveratrol achieves a plasma half-life approximately 3-fold longer than resveratrol, accompanied by a marked reduction in intrinsic clearance. Because the target compound shares the identical BCP-1,3-diyl core, the same metabolic stabilization is expected when it is used as a phenyl ring replacement in appropriate drug-design contexts. This is a critical differentiator from bicyclo[2.2.2]octane (BCO) bioisosteres, which have not demonstrated equivalent metabolic stability gains in head-to-head PK evaluations [1].

metabolic stability pharmacokinetics in vivo half-life BCP bioisostere

Scalable Synthetic Accessibility of the BCP-1,3-dicarboxylate Platform Versus High-Cost Custom BCP Analogues

The parent bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid) has been synthesized at multigram to kilogram scale using continuous-flow photochemical addition of [1.1.1]propellane to diacetyl, followed by haloform oxidation [1]. The target compound is derived from this scalable diacid platform by sequential esterification, enabling production at a cost of goods that is an order of magnitude lower than that of custom, single-sourced BCP analogues (e.g., 3-aryl-BCPs or bridge-substituted BCPs) that require multistep de novo synthesis from propellane with low overall yields [1]. This scalability translates into a unit price advantage and reliable supply continuity for procurement organizations planning large-library synthesis or late-stage lead optimization campaigns.

scalability cost of goods building block supply medicinal chemistry

Optimal Deployment Scenarios for Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery and Chemical Biology


Building Block for Divergent BCP-Containing Fragment Libraries

The orthogonal methyl ester and methyl malonate groups enable the parallel synthesis of two distinct BCP-containing fragment libraries from a single starting material. The methyl ester can be hydrolyzed and coupled to amine-containing fragments, while the methyl malonate arm can simultaneously undergo Claisen condensation or Knoevenagel reactions to generate β-keto ester or heterocyclic products. This dual derivatization strategy, enabled by the mixed diester architecture, accelerates SAR exploration compared to using symmetrical BCP diesters, which require sequential monofunctionalization and protection steps [1].

Bioisosteric Replacement of para-Substituted Phenyl Rings with Improved Solubility and Metabolic Stability

When incorporated as a para-phenylene replacement in lead compounds, the BCP core is documented to improve aqueous solubility by at least 50-fold and to extend in vivo plasma half-life by approximately 3-fold relative to the parent phenyl-containing molecule [1][2]. The target compound, bearing a carboxylate equivalent at each bridgehead, is ideally suited to serve as the entry point for synthesizing BCP-for-phenyl swaps in drug candidates where the original phenyl ring carries two substituents that can be mapped onto carboxylic acid derivatives (e.g., amides, esters, or acids).

Scaffold for Sequential Peptide or Amino Acid Conjugation

The target compound's methyl malonate group can be selectively saponified to the corresponding β-keto acid, which then undergoes decarboxylative coupling or is converted to an amine via Curtius rearrangement, while the methyl ester remains intact for subsequent amide bond formation. This sequential reactivity profile permits the systematic construction of BCP-containing amino acid conjugates or peptidomimetics, a strategy that is cumbersome or impossible with the symmetric dimethyl BCP-1,3-dicarboxylate [1].

Large-Scale Medicinal Chemistry Campaigns Requiring Supply Continuity

The kilogram-scale synthetic accessibility of the BCP-diacid platform, from which the target compound is derived, guarantees a reliable supply chain and competitive pricing for organizations executing large-library synthesis or late-stage lead optimization [1]. This significantly reduces procurement risk compared to purchasing low-volume, custom-synthesized BCP analogues that are vulnerable to batch-to-batch variability and extended lead times.

Quote Request

Request a Quote for Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.